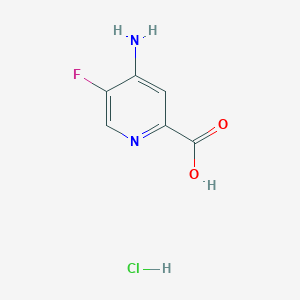

4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2260937-10-6 . It has a molecular weight of 192.58 and its IUPAC name is 4-amino-5-fluoropicolinic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 4-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride is 1S/C6H5FN2O2.ClH/c7-3-2-9-5 (6 (10)11)1-4 (3)8;/h1-2H, (H2,8,9) (H,10,11);1H .Physical And Chemical Properties Analysis

4-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 192.58 . Fluoropyridines, in general, have interesting physical and chemical properties due to the presence of the strong electron-withdrawing substituent in the aromatic ring .Aplicaciones Científicas De Investigación

Antibacterial Agents Synthesis

4-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various antibacterial agents. For instance, its derivatives have been found to exhibit significant antibacterial activity, leading to further biological studies aimed at combating bacterial infections. The structure-activity relationship analysis of these compounds highlights their potential as effective antibacterial agents (Egawa et al., 1984).

Nucleoside Analog Synthesis

This compound has also been pivotal in the development of nucleoside analogs related to 5-fluorocytosine, an antifungal medication. By undergoing various chemical transformations, it aids in the creation of potent analogs that could have therapeutic applications, demonstrating the chemical versatility and potential biomedical significance of 4-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride (Nesnow & Heidelberger, 1975).

Fluorinated Pyridine Derivatives

Additionally, research into the synthesis of fluorinated pyridines highlights the utility of 4-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride in generating compounds with potential applications in medicinal chemistry and material science. These fluorinated derivatives could be key in designing new drugs or materials with enhanced properties (Hand & Baker, 1989).

Synthetic Methodology Development

The compound has played a role in advancing synthetic methodologies as well, such as novel synthesis routes for 4-fluoropyridines. These methodologies not only expand the toolkit available for synthetic chemists but also open up new avenues for the development of pharmaceuticals and other pyridine-based compounds (Wittmann et al., 2006).

Enhanced Fluorination Techniques

Research into improved fluorination techniques, such as the Balz-Schiemann reaction, underscores the importance of 4-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride in the synthesis of fluorinated antibacterial agents. These advancements not only provide more efficient pathways to valuable compounds but also highlight the ongoing need for innovative approaches in the field of fluorine chemistry (Matsumoto et al., 1984).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-5-fluoropyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2.ClH/c7-3-2-9-5(6(10)11)1-4(3)8;/h1-2H,(H2,8,9)(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMTCOHHKRUPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)

![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)

![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)